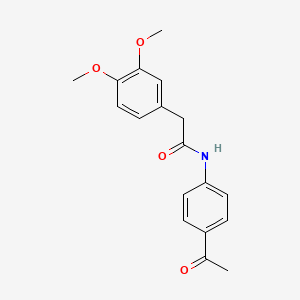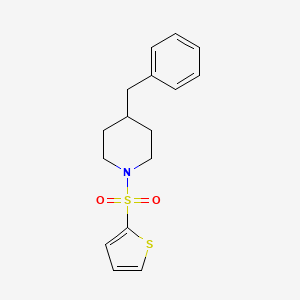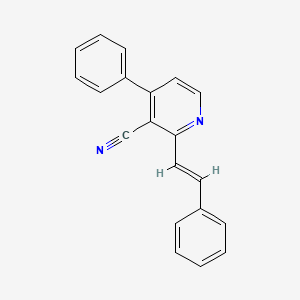![molecular formula C19H19ClN2O4 B5502539 methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)
methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1033348 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Properties
Novel Syntheses and Derivatives
Several studies have focused on synthesizing new derivatives of compounds related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate, highlighting their chemical synthesis, molecular docking, and structure-activity relationships. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities, employing morpholine as a key component in the synthesis process Bektaş et al., 2010. Another example is the work by Borik and Hussein (2021), where a new derivative was synthesized to explore its biological potentials and molecular docking insights Borik & Hussein, 2021.
Biodegradable Polyesteramides
Research by Veld, Dijkstra, and Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives to create polymers with potential medical applications Veld, Dijkstra, & Feijen, 1992.
Biological Activities
Antimicrobial and Antioxidant Activities
The antimicrobial activities of synthesized compounds involving morpholine structures have been a significant focus, as demonstrated by Bektaş et al. (2010), who found some derivatives to possess moderate to good antimicrobial properties Bektaş et al., 2010.
Gastroprokinetic Activity
Kalo et al. (1995) explored the synthesis and gastroprokinetic activity of related compounds, indicating the potential therapeutic applications of such molecules in gastrointestinal disorders Kalo et al., 1995.
Photoinitiators for UV-Curable Coatings
Angiolini et al. (1997) investigated copolymeric systems with morpholine moieties for their application as photoinitiators in UV-curable pigmented coatings, showcasing the industrial applications of these compounds Angiolini et al., 1997.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)16-12-15(6-7-17(16)22-8-10-26-11-9-22)21-18(23)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAALSAOPIOQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)


![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)
![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)
